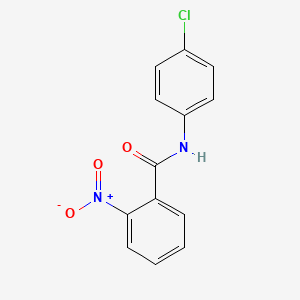

N-(4-chlorophenyl)-2-nitrobenzamide

Vue d'ensemble

Description

“N-(4-chlorophenyl)-2-nitrobenzamide” is a chemical compound. However, there is limited information available about this specific compound12.

Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving “N-(4-chlorophenyl)-2-nitrobenzamide”. However, chemical reactions of similar compounds have been reported5.

Applications De Recherche Scientifique

-

Antimicrobial and Antiproliferative Agents

- Field : Pharmacology

- Application : The compound N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, which is structurally similar to N-(4-chlorophenyl)-2-nitrobenzamide, has been synthesized and studied for its antimicrobial and anticancer activities .

- Methods : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .

- Results : The results revealed that compounds d1, d2, and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .

-

Synthesis of Substituted N-phenylmaleimides

- Field : Organic Chemistry

- Application : A substituted N-phenylmaleimide, which is structurally similar to N-(4-chlorophenyl)-2-nitrobenzamide, was synthesized in two steps from maleic anhydride and a substituted aniline followed by its Diels–Alder reaction with 2,5-dimethylfuran .

- Methods : The experiment exposes students to the green chemistry principles of atom economy, use of safer chemicals, design for energy efficiency, waste reduction, and inherently safer chemistry for accident prevention .

- Results : The synthesis described produces a substituted N-phenylmaleimide .

-

Organic Building Blocks

- Field : Organic Chemistry

- Application : N-(4-Chlorophenyl)-1,2-phenylenediamine, a compound similar to N-(4-chlorophenyl)-2-nitrobenzamide, is used in the preparation of N-(p-chloro)phenylbenzimidazolin-2-one and monoaminophenazine dyes .

- Methods : The compound is synthesized and then used in the preparation of other organic compounds .

- Results : The end product is used in the creation of various dyes .

-

Synthesis of Clofazimine Intermediate

- Field : Organic Synthesis

- Application : A method for synthesizing a key clofazimine intermediate N-(4-chlorophenyl)-1,2-phenylenediamine has been developed .

- Methods : The method involves using o-fluoronitrobenzene and p-chloroaniline as raw materials and an organic base as a catalyst for condensation reaction .

- Results : The end product is a key intermediate in the synthesis of clofazimine .

-

Stabilizers for Nitrate Ester-Based Energetic Materials

- Field : Materials Science

- Application : Poly N-(4-chlorophenyl) acrylamide (CPA), a compound similar to N-(4-chlorophenyl)-2-nitrobenzamide, has been used as a stabilizer for nitrate ester-based energetic materials .

- Methods : The stabilizers are incorporated into the energetic compositions to inhibit and slow down the decomposition reactions that can occur .

- Results : The use of these stabilizers can enhance the stability of nitrate ester-based energetic materials .

-

Synthesis of Novel Bis-Tetrazole Acetamides

- Field : Organic Synthesis

- Application : Energetic heterocycles, including pyridines, triazoles, and tetrazoles, exhibit greater density, heats of formation, and oxygen balance compared to their carbocyclic counterparts, making them a promising approach for synthesizing novel bis-tetrazole acetamides .

- Methods : The synthesis involves using a chlorine atom attached to the phenyl ring .

- Results : The end product is a novel bis-tetrazole acetamide .

Safety And Hazards

Orientations Futures

There is limited information available on the future directions of “N-(4-chlorophenyl)-2-nitrobenzamide”. However, research on similar compounds suggests potential in various biological activities121314.

Please note that the information provided is based on the available resources and may not be fully comprehensive or accurate. For more detailed information, further research or consultation with a chemistry professional is recommended.

Propriétés

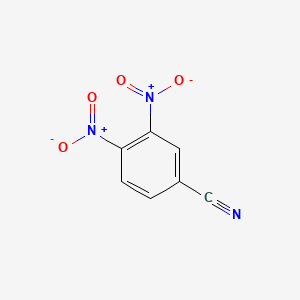

IUPAC Name |

N-(4-chlorophenyl)-2-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O3/c14-9-5-7-10(8-6-9)15-13(17)11-3-1-2-4-12(11)16(18)19/h1-8H,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCENMAGLUPDPPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30351274 | |

| Record name | N-(4-chlorophenyl)-2-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorophenyl)-2-nitrobenzamide | |

CAS RN |

41562-57-6 | |

| Record name | N-(4-chlorophenyl)-2-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5,5-dimethyl-2-(2-methylprop-2-enoylamino)-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate](/img/structure/B1348662.png)